Ethyl [(but-2-en-1-yl)oxy]carbamate
Description
Properties
CAS No. |
54149-35-8 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl N-but-2-enoxycarbamate |
InChI |
InChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3,5H,4,6H2,1-2H3,(H,8,9) |
InChI Key |
AQCTXFGMWNWAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOCC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(but-2-en-1-yl)oxy]carbamate typically involves the reaction of ethyl chloroformate with but-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
C2H5OCOCl+C4H7OH→C2H5OCOOCH2CH2CH=CH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(but-2-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce ethyl [(but-2-en-1-yl)oxy]amine.
Scientific Research Applications
Ethyl [(but-2-en-1-yl)oxy]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [(but-2-en-1-yl)oxy]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Carbamate (NH₂COOCH₂CH₃)
- Structure and Properties : Ethyl carbamate is a simple carbamate ester with a molecular weight of 89.1 g/mol. It is soluble in water and organic solvents and is historically used as a sedative and anesthetic .
- Carcinogenicity: Ethyl carbamate is a multisite carcinogen in rodents, inducing tumors in the liver, lung, and mammary glands. Its carcinogenicity arises via metabolic activation by cytochrome P450 enzymes (e.g., CYP2E1), forming reactive intermediates like vinyl carbamate epoxide .
Vinyl Carbamate (CH₂=CH-O-CO-NH₂)
- Structure and Properties : Vinyl carbamate features a vinyl group instead of ethyl, reducing steric hindrance and increasing electrophilicity. This structural change significantly enhances its reactivity and potency.
- Carcinogenicity: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and skin tumors at lower doses. Its direct mutagenicity in S. typhimurium (TA1535 and TA100) further underscores its potency .
- Metabolism: Unlike ethyl carbamate, vinyl carbamate is rapidly epoxidized to vinyl carbamate epoxide, a highly electrophilic intermediate that binds DNA and proteins, driving carcinogenesis .
tert-Butyl Carbamate ((CH₃)₃C-O-CO-NH₂)
- Structure and Activity: The bulky tert-butyl group reduces metabolic activation.
Silicon-Based Carbamates (e.g., Benzyl-N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]carbamate)
- Applications : These derivatives exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with select compounds rivaling marketed drugs like rivastigmine. Their activity is attributed to silicon-induced steric and electronic effects, demonstrating divergent applications compared to ethyl/vinyl carbamates .
Ethyl [(but-2-en-1-yl)oxy]carbamate: Hypothesized Properties
- Structural Insights: The but-2-en-1-yloxy group introduces an α,β-unsaturated ether, which may undergo epoxidation or conjugation reactions akin to vinyl carbamate.
- Predicted Toxicity: If metabolized similarly to vinyl carbamate, this compound might exhibit higher carcinogenic or mutagenic activity than ethyl carbamate. However, the ether linkage could alter bioavailability or enzymatic recognition, necessitating empirical validation .
Data Table: Comparative Analysis of Carbamates
*Theoretical values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
